molecular formula C23H22ClFN2O3 B2474860 2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one CAS No. 898421-02-8

2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one

Cat. No. B2474860
CAS RN: 898421-02-8
M. Wt: 428.89
InChI Key: TWUDUSNFDGGUDS-UHFFFAOYSA-N
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Description

2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H22ClFN2O3 and its molecular weight is 428.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Derivatives

A variety of 4H-pyran-4-one derivatives, including the molecule of interest, have been synthesized and evaluated for their potential anticonvulsant and antimicrobial activities. The Mannich base derivatives, specifically 2-[4-(4-Chlorophenyl) piperazin-1-ylmethyl]-3-hydroxy-6-methyl-4H-pyran-4-one and its analogs, were found to exhibit notable protective effects against maximal electroshock (MES) seizures. These compounds were also tested for antifungal activities, with some showing effectiveness against various fungi (Aytemir, Çalış, & Özalp, 2004). Another study synthesized a series of kojic acid derivatives, including similar compounds, and examined their anticonvulsant activities, revealing that certain derivatives displayed significant activity without neurotoxicity (Aytemir, Septioğlu, & Çalış, 2010).

X-ray Structure Characterization

X-ray crystal analysis has been utilized to confirm the structure of novel pyrazole carboxamide derivatives containing a piperazine moiety. These structural analyses are crucial in understanding the molecular configuration and potential interactions of these compounds (Hong-Shui Lv, Xiao‐Ling Ding, & Baoxiang Zhao, 2013). Similar studies have characterized the crystal structures of other closely related piperazine compounds, highlighting the diverse molecular conformations and intermolecular interactions in these molecules (Ninganayaka Mahesha et al., 2019).

Biological Activities and Potential Applications

Antimicrobial Activities

Triazole derivatives, including those structurally similar to the molecule , have been synthesized and screened for antimicrobial activities. Some of these compounds exhibited good or moderate activities against test microorganisms, suggesting their potential as antimicrobial agents (H. Bektaş et al., 2007).

Potential Dopamine Receptor Ligands

Studies on the synthesis of compounds structurally related to the molecule of interest have explored their receptor binding affinities. For instance, the compound 2-[4-(4-fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine was synthesized and evaluated for its affinity to dopamine D4, D2, and D3 receptors, revealing its potential as a dopamine D4 receptor ligand (Yang Fang-wei, 2013).

properties

IUPAC Name

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-[(4-fluorophenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN2O3/c24-18-2-1-3-20(12-18)27-10-8-26(9-11-27)14-21-13-22(28)23(16-29-21)30-15-17-4-6-19(25)7-5-17/h1-7,12-13,16H,8-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUDUSNFDGGUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one

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